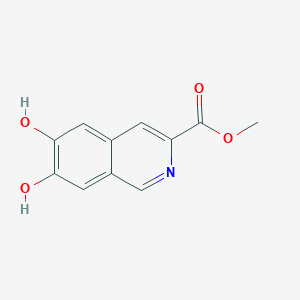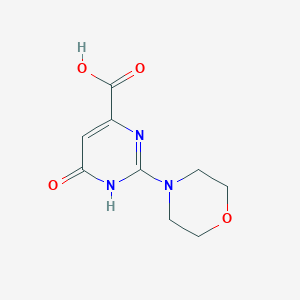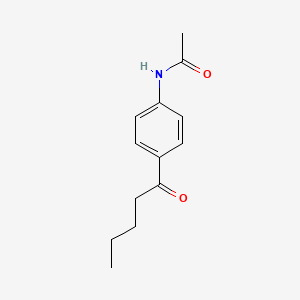
N-(4-Pentanoyl-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Pentanoyl-fenil)-acetamida es un compuesto orgánico con la fórmula molecular C13H17NO2. Se caracteriza por la presencia de un grupo pentanoyl unido a un anillo fenilo, que a su vez está conectado a un grupo acetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Pentanoyl-fenil)-acetamida generalmente implica la acilación del ácido 4-aminofenilacético con cloruro de pentanoyl. La reacción se lleva a cabo en presencia de una base como la piridina o la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(4-Pentanoyl-fenil)-acetamida puede implicar el uso de reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso. La recuperación y el reciclaje de solventes también son aspectos importantes del proceso de producción industrial para reducir costos e impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Pentanoyl-fenil)-acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en alcoholes o aminas.
Sustitución: El grupo acetamida se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, alcoholes y tioles se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación con permanganato de potasio puede producir ácidos carboxílicos, mientras que la reducción con hidruro de litio y aluminio puede producir alcoholes primarios.
Aplicaciones Científicas De Investigación
N-(4-Pentanoyl-fenil)-acetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(4-Pentanoyl-fenil)-acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar inhibiendo enzimas o receptores involucrados en procesos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, reduciendo así la respuesta inflamatoria. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
N-(4-Pentanoylfenil)bencenosulfonamida: Este compuesto tiene una estructura similar pero contiene un grupo bencenosulfonamida en lugar de un grupo acetamida.
4-[(E)-(4-Pentanoylfenil)diazenil]fenil undecanoato: Este compuesto contiene un grupo diazenil y un grupo éster undecanoato, lo que lo hace estructuralmente diferente pero funcionalmente similar.
Unicidad
N-(4-Pentanoyl-fenil)-acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo acetamida permite interacciones específicas con objetivos biológicos, mientras que el grupo pentanoyl proporciona lipofilia, lo que mejora su capacidad de penetrar las membranas celulares.
Propiedades
Número CAS |
33228-40-9 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-(4-pentanoylphenyl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-3-4-5-13(16)11-6-8-12(9-7-11)14-10(2)15/h6-9H,3-5H2,1-2H3,(H,14,15) |
Clave InChI |
DVFXUAIJOKNEMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
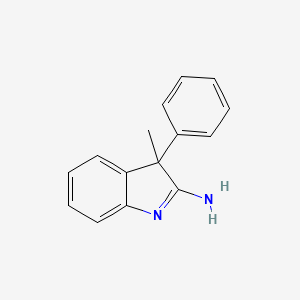
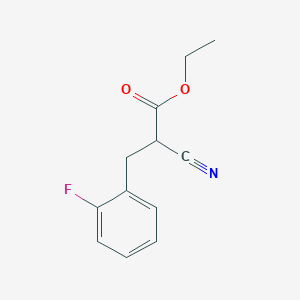
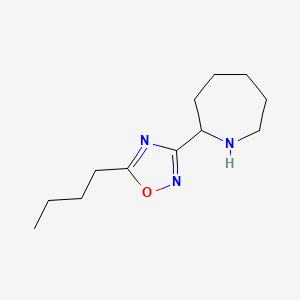


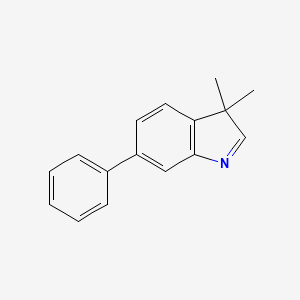

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)

